1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC20031577
Molecular Formula: C19H18FN5O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FN5O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H18FN5O2/c20-14-2-1-3-15-17(14)18(24-23-15)25-11-13(10-16(25)26)19(27)22-9-6-12-4-7-21-8-5-12/h1-5,7-8,13H,6,9-11H2,(H,22,27)(H,23,24) |
| Standard InChI Key | IUWDVTQGQZLDFU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=NC=C4 |
Introduction
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic organic compound featuring a complex structure that includes a fluorinated indazole moiety, a pyrrolidine ring, and a pyridine substituent. Its molecular formula is C18H16FN5O2, with a molecular weight of approximately 353.3 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets, making it a candidate for therapeutic applications in fields such as oncology and neurology.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps, including fluorination and coupling reactions. The reaction conditions must be optimized for each step, including temperature, solvent choice, and reaction time. For instance, the fluorination step may require low temperatures to prevent side reactions, while the coupling reactions might necessitate elevated temperatures for better reactivity.
Biological Activity and Potential Applications
Research indicates that 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide exhibits significant biological activity, particularly as a potential inhibitor of specific enzymes or receptors. Its mechanism of action likely involves binding to molecular targets, thereby modulating their activity and affecting downstream signaling pathways. This property makes it a candidate for further investigation in therapeutic applications, particularly in cancer treatment and neurological disorders.
Comparison with Similar Compounds
Other compounds with similar structural features, such as 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide, also show potential in medicinal chemistry due to their unique structural elements and biological activities. These compounds often feature a fluorinated indazole moiety and a pyridine substituent, contributing to their versatility in research.
| Compound | Molecular Formula | Molecular Weight | Structural Features |
|---|---|---|---|
| 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide | C18H16FN5O2 | Approximately 353.3 g/mol | Fluorinated indazole, pyrrolidine ring, pyridine substituent |
| 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide | C18H16FN5O2 | Approximately 353.3 g/mol | Fluorinated indazole, pyrrolidine ring, pyridine substituent |
Future Research Directions
Future studies should focus on optimizing the synthesis conditions for large-scale production and exploring its therapeutic potential through in vitro and in vivo experiments. Additionally, molecular docking studies could provide insights into its interaction with specific biological targets, further elucidating its mechanism of action.
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